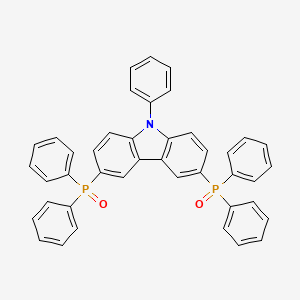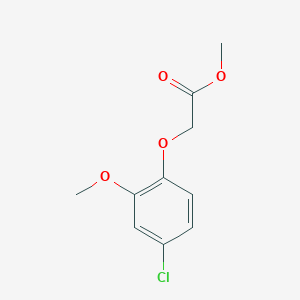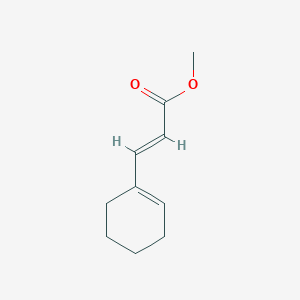
3-Bromo-4-ethyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-ethyl-benzamide is an organic compound with the molecular formula C9H10BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the third position and an ethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-ethyl-benzamide typically involves the bromination of 4-ethylbenzamide. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Reaction: [ \text{C}9\text{H}{11}\text{NO} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{C}9\text{H}{10}\text{BrNO} + \text{HBr} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the bromination process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-ethyl-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
3-Bromo-4-ethyl-benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the preparation of more complex organic molecules.
Material Science: It is investigated for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-Bromo-4-ethyl-benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ethyl group can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methyl-benzamide: Similar structure but with a methyl group instead of an ethyl group.
4-Bromo-3-ethyl-benzamide: Bromine and ethyl groups are interchanged.
3-Chloro-4-ethyl-benzamide: Chlorine atom replaces the bromine atom.
Uniqueness
3-Bromo-4-ethyl-benzamide is unique due to the specific positioning of the bromine and ethyl groups on the benzene ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
3-bromo-4-ethylbenzamide |
InChI |
InChI=1S/C9H10BrNO/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H2,11,12) |
InChI Key |
CHFUFFZTRUQLER-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![methyl 7-butyl-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B12336241.png)
![Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-6,16-dimethyl-, (11beta,16alpha)-](/img/structure/B12336249.png)


![4-[Ethoxy(fluoro)phosphoryl]oxy-2,2,6,6-tetramethyl-1-oxidopiperidine](/img/structure/B12336271.png)



